2-(3,4,5-Trifluorophenyl)acetaldehyde
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Overview
Description
2-(3,4,5-Trifluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H5F3O It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorophenyl)acetaldehyde typically involves the use of starting materials such as 3,4,5-trifluorobenzene and acetaldehyde. One common method is the Friedel-Crafts acylation reaction, where 3,4,5-trifluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4,5-Trifluorophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: (3,4,5-Trifluorophenyl)acetic acid.
Reduction: (3,4,5-Trifluorophenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)acetaldehyde largely depends on its interaction with specific molecular targets. For instance, in enzymatic reactions, the aldehyde group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The presence of fluorine atoms can also influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
- (2,4,5-Trifluorophenyl)acetaldehyde
- (3,4,5-Trifluorophenyl)acetic acid
- (3,4,5-Trifluorophenyl)ethanol
Comparison: 2-(3,4,5-Trifluorophenyl)acetaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and physical properties. Compared to (2,4,5-Trifluorophenyl)acetaldehyde, the 3,4,5-substitution pattern may lead to different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-6-3-5(1-2-12)4-7(10)8(6)11/h2-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOQYJMJCAPGOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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